6-O-Demethyl-5-deoxyanhydrofusarubin

Description

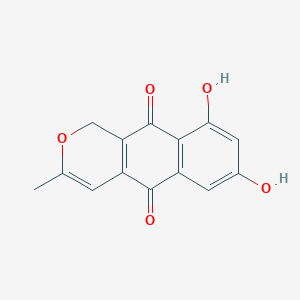

6-O-Demethyl-5-deoxyanhydrofusarubin is a secondary metabolite derived from the fungal species Nectria haematococca. It was first isolated from a mutant strain (redD169.yelY9) with disrupted fusarubin biosynthesis pathways, leading to the accumulation of structurally altered derivatives . This compound is characterized by three key modifications compared to its parent molecule, fusarubin:

- 6-O-Demethylation: Removal of the methyl group at the 6-O position.

- 5-Deoxygenation: Loss of the hydroxyl group at the 5-position.

- Anhydro Ring Formation: A dehydration-driven cyclization between the 5- and 6-positions, resulting in a rigid, fused-ring structure.

These modifications significantly alter its physicochemical properties, including reduced polarity and enhanced structural stability, which may influence its biological activity and environmental persistence .

Properties

IUPAC Name |

7,9-dihydroxy-3-methyl-1H-benzo[g]isochromene-5,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-2-8-10(5-19-6)14(18)12-9(13(8)17)3-7(15)4-11(12)16/h2-4,15-16H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLURBSTOUCQEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157841 | |

| Record name | 6-O-Demethyl-5-deoxyanhydrofusarubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132899-04-8 | |

| Record name | 6-O-Demethyl-5-deoxyanhydrofusarubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132899048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-O-Demethyl-5-deoxyanhydrofusarubin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 6-O-Demethyl-5-deoxyanhydrofusarubin and related compounds are summarized below:

Table 1: Comparative Analysis of Fusarubin Derivatives

*Molecular formulas are inferred based on structural modifications reported in literature.

Key Findings:

Structural Stability: The anhydro ring in this compound confers greater rigidity compared to its non-cyclized counterpart, 6-O-Demethyl-5-deoxyfusarubin. This structural feature may reduce susceptibility to enzymatic degradation .

Biosynthetic Context : Both derivatives are produced as shunt metabolites when fusarubin biosynthesis is blocked, suggesting they are intermediates or byproducts of incomplete pathway activity .

Solubility: Reduced oxygen content correlates with lower aqueous solubility, which may limit bioavailability in hydrophilic environments.

Preparation Methods

Strain Selection and Culture Conditions

The production of 6-O-Demethyl-5-deoxyanhydrofusarubin (2a) relies on the use of the Nectria haematococca mutant strain redD169.yelY9, derived from UV mutagenesis and genetic crossing. This double-mutant strain exhibits a blocked fusarubin biosynthesis pathway, redirecting metabolic flux toward alternative naphthoquinone derivatives.

Cultivation occurs in a glucose-asparagine medium (GAMS) containing 22.5 g/l glucose, 0.95 g/l L-asparagine monohydrate, 1 g/l KH₂PO₄, and 0.5 g/l MgSO₄·7H₂O. The culture is incubated at 26°C for five days under static conditions, allowing mycelial growth and metabolite secretion into the extracellular medium.

Metabolite Extraction

Post-incubation, the mycelium is removed via filtration, and the filtrate is concentrated under reduced pressure to 500 ml. Sequential liquid-liquid extraction is performed:

-

Neutral pH extraction : Four ethyl acetate (EtOAc) washes at pH 5.5.

-

Acidic pH extraction : Two EtOAc washes after adjusting the aqueous phase to pH 3 with acetic acid.

The combined organic phases are evaporated to dryness, yielding a crude extract rich in naphthoquinones.

Purification and Structural Elucidation

Flash Chromatography

The crude extract is fractionated using silica gel flash chromatography with a gradient of pentane-EtOAc (9:1 to 1:3) and pure EtOAc. Eluates are monitored by thin-layer chromatography (TLC), revealing seven primary fractions. Fraction I, containing the target compound 2a, is further purified via preparative TLC (pentane-EtOAc, 1:1), yielding dark-purple needles upon crystallization from heptane-CH₂Cl₂.

Spectral Characterization

The structure of 2a is confirmed through UV-Vis, IR, MS, and NMR spectroscopy:

Table 1: Spectral Data for this compound (2a)

| Parameter | Value |

|---|---|

| Melting Point | 181–184°C |

| UV-Vis (λmax, nm) | 279, 355, 509 |

| IR (cm⁻¹) | 3440 (OH), 1640 (C=O non-chelated), 1615 (C=O chelated) |

| MS (m/z) | 258 (M⁺), 240 (M⁺–H₂O) |

| ¹H NMR (DMSO-d₆, δ ppm) | 6.80 (d, J = 2.4 Hz, H-5), 7.0 (d, J = 2.4 Hz, H-7), 12.40 (s, 2-OH) |

The absence of a methyl group at C-6 and the dehydration at C-5 distinguish 2a from its precursor, 6-O-demethyl-5-deoxyfusarubin (la).

Chemical Synthesis and Derivatization

Dehydration of 6-O-Demethyl-5-deoxyfusarubin (la)

Compound la undergoes acid-catalyzed dehydration in acetic acid at 55°C for 40 minutes, yielding 2a via elimination of a water molecule. The reaction progress is monitored by TLC, showing a color shift from yellow (la) to purple (2a).

Methylation Studies

Treatment of 2a with diazomethane generates multiple derivatives, including monomethyl (2b) and dimethyl (2c) analogs. The monomethyl derivative (2b) exhibits a molecular ion at m/z 272 (M⁺), confirming the addition of a single methyl group.

Analytical and Comparative Analysis

Comparative Biosynthetic Pathways

The mutant strain redD169.yelY9 diverts the fusarubin pathway toward 2a due to the inactivation of key methyltransferases and hydroxylases. This results in the accumulation of deoxygenated intermediates, as evidenced by the absence of methoxy groups in 2a compared to fusarubin.

Table 2: Comparative Features of Fusarubin and this compound

| Feature | Fusarubin | This compound |

|---|---|---|

| C-5 Substituent | Hydroxyl | Hydrogen |

| C-6 Substituent | Methoxy | Hydrogen |

| Molecular Formula | C₁₅H₁₄O₇ | C₁₄H₁₂O₆ |

| Bioactivity | Antimicrobial | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.